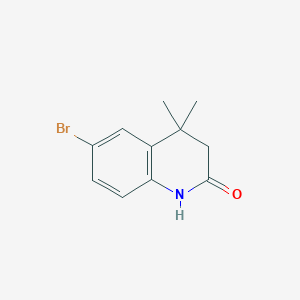

6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFIBKHXWYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444099 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-90-2 | |

| Record name | 6-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a key unsaturated acyl chloride, followed by amidation with p-bromoaniline and a final intramolecular cyclization to construct the quinolinone core.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence. This pathway is designed to be efficient and utilize readily available starting materials. The key steps involve the synthesis of 3,3-dimethylacryloyl chloride, its subsequent reaction with 4-bromoaniline to form an amide intermediate, and a final acid-catalyzed intramolecular cyclization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and provide a detailed methodology for each step of the proposed synthesis.

Step 1: Synthesis of 3,3-Dimethylacryloyl chloride

This step involves two parts: the synthesis of 3,3-dimethylacrylic acid followed by its conversion to the corresponding acyl chloride.

Part A: Synthesis of 3,3-Dimethylacrylic Acid via Knoevenagel Condensation

-

Materials: Acetone, Malonic acid, Pyridine, Piperidine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1 equivalent) and acetone (1.5 equivalents) in pyridine (2-3 volumes).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid to precipitate the product.

-

Collect the crude 3,3-dimethylacrylic acid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from water or a suitable organic solvent.

-

Part B: Synthesis of 3,3-Dimethylacryloyl chloride

-

Materials: 3,3-Dimethylacrylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a fume hood, place the dried 3,3-dimethylacrylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Add an excess of thionyl chloride (2-3 equivalents) to the flask.

-

Add a catalytic amount of DMF.

-

Gently heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gases will be observed.

-

Once the reaction is complete (gas evolution ceases), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3,3-dimethylacryloyl chloride can be purified by fractional distillation.

-

Step 2: Synthesis of N-(4-bromophenyl)-3,3-dimethylacrylamide

-

Materials: 4-Bromoaniline, 3,3-Dimethylacryloyl chloride, Triethylamine (or another non-nucleophilic base), Dichloromethane (or another inert solvent).

-

Procedure:

-

Dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of 3,3-dimethylacryloyl chloride (1.05 equivalents) in dry dichloromethane dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting materials.

-

Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)-3,3-dimethylacrylamide.

-

The product can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound

-

Materials: N-(4-bromophenyl)-3,3-dimethylacrylamide, Aluminum chloride (AlCl₃) or Polyphosphoric acid (PPA).

-

Procedure (using Aluminum Chloride):

-

In a fume hood, suspend N-(4-bromophenyl)-3,3-dimethylacrylamide (1 equivalent) in a suitable dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the mixture in an ice bath.

-

Carefully add anhydrous aluminum chloride (2-3 equivalents) portion-wise to the stirred suspension.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Add concentrated hydrochloric acid to dissolve any aluminum salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Data Presentation

The following table summarizes the key physical and chemical properties of the starting materials, intermediates, and the final product. Molar masses are provided to aid in stoichiometric calculations.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State (at STP) |

| Acetone | C₃H₆O | 58.08 | Liquid |

| Malonic Acid | C₃H₄O₄ | 104.06 | Solid |

| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | Solid |

| Thionyl Chloride | SOCl₂ | 118.97 | Liquid |

| 3,3-Dimethylacryloyl chloride | C₅H₇ClO | 118.56 | Liquid |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | Solid |

| N-(4-bromophenyl)-3,3-dimethylacrylamide | C₁₁H₁₂BrNO | 254.12 | Solid (Predicted) |

| This compound | C₁₁H₁₂BrNO | 254.12 | Solid (Predicted) |

Disclaimer: This document provides a proposed synthetic route. All experimental work should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions. The reaction conditions and purification methods may require optimization to achieve the best results.

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from structurally related compounds, computational predictions, and established synthetic methodologies to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The quinolinone scaffold is a significant pharmacophore, and understanding the characteristics of its derivatives is crucial for the development of novel therapeutics. This guide presents available data in a structured format, details plausible experimental protocols, and visualizes relevant chemical and biological concepts.

Introduction

This compound is a synthetic heterocyclic compound belonging to the quinolinone class of molecules. The quinolinone core is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and two methyl groups at the 4-position of the quinolinone ring is expected to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed summary of the available information on this compound to facilitate further research and development.

Physicochemical Properties

| Property | This compound (Predicted/Comparative) | 6-Bromo-3,4-dihydro-1H-quinolin-2-one (Experimental/Predicted) | Notes |

| Molecular Formula | C₁₁H₁₂BrNO | C₉H₈BrNO | The target compound has two additional methyl groups. |

| Molecular Weight | 254.12 g/mol | 226.07 g/mol [1] | The addition of two methyl groups increases the molecular weight. |

| Melting Point | Data not available | 170-174 °C[1] | The gem-dimethyl substitution may influence crystal packing and melting point. |

| Boiling Point | Data not available | 376.3±42.0 °C (Predicted)[2][3] | Predicted values suggest a high boiling point typical for such structures. |

| Solubility | Data not available | Reduced solubility in polar solvents compared to the parent compound.[1] | Bromination and methylation are expected to increase lipophilicity and decrease aqueous solubility. |

| pKa | Data not available | 13.92±0.20 (Predicted)[3] | The amide proton is weakly acidic. |

| LogP | Data not available | Data not available | The presence of the bromo and dimethyl groups is expected to result in a higher LogP value, indicating increased lipophilicity. |

| CAS Number | 135631-90-2 | 3279-90-1[1] |

Experimental Protocols

While a specific, published experimental protocol for the synthesis of this compound has not been identified, established methods for the synthesis of structurally related quinolinones can be adapted. The Knorr synthesis and variations thereof are common approaches.

Proposed Synthetic Pathway: Modified Knorr Synthesis

A plausible synthetic route to this compound involves the condensation of a β-keto ester with a substituted aniline, followed by cyclization.

Step 1: Synthesis of Ethyl 3-(4-bromoanilino)-3-methylbutanoate

-

Materials: 4-bromoaniline, ethyl 3,3-dimethylacrylate, and a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Procedure: A mixture of 4-bromoaniline (1 equivalent) and ethyl 3,3-dimethylacrylate (1.1 equivalents) in a high-boiling solvent such as toluene is heated to reflux with a catalytic amount of p-toluenesulfonic acid. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to this compound

-

Materials: Ethyl 3-(4-bromoanilino)-3-methylbutanoate, polyphosphoric acid (PPA) or a similar cyclizing agent.

-

Procedure: The purified ethyl 3-(4-bromoanilino)-3-methylbutanoate from the previous step is added to an excess of preheated polyphosphoric acid (e.g., at 100-120 °C). The mixture is stirred at this temperature for a specified period, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled and carefully poured into ice water. The resulting precipitate is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of the bromo, gem-dimethyl, and quinolinone moieties.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl and N-H bonds.

-

Melting Point Analysis: To determine the purity of the final compound.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: A diagram illustrating the proposed two-step synthesis of the target compound.

Conceptual Structure-Activity Relationship

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the general influence of substituents on the biological activity of the quinolinone scaffold based on existing literature.

Caption: A conceptual diagram of how substitutions on the quinolinone core can affect its properties.

Potential Biological Significance

While direct biological studies on this compound are lacking, the quinolinone scaffold is a well-established pharmacophore.

-

Anticancer Activity: Many quinolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

-

Antimicrobial Activity: The quinolone core is famously the basis for a class of broad-spectrum antibiotics. While the specific compound of interest is a quinolin-2-one, the general scaffold has been explored for activity against various bacterial and fungal strains.

-

Enzyme Inhibition: The rigid heterocyclic structure of quinolinones makes them suitable scaffolds for designing enzyme inhibitors. For example, derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS) and aldosterone synthase (CYP11B2).[1]

The gem-dimethyl substitution at the 4-position may block a potential site of metabolism, which could lead to an improved pharmacokinetic profile compared to unsubstituted analogs. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

This compound is a compound of interest within the broader class of biologically active quinolinones. Although a comprehensive experimental dataset for its physicochemical properties is not yet available, this technical guide provides a valuable starting point for researchers by consolidating predictive data, information on related compounds, and plausible synthetic methodologies. The visualizations provided offer a clear framework for understanding the synthesis and potential structure-activity relationships of this compound. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this molecule.

References

Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

CAS Number: 135631-90-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, predicted physicochemical properties provide valuable insights for its handling and application in research.

| Property | Value | Source |

| CAS Number | 135631-90-2 | |

| Molecular Formula | C₁₁H₁₂BrNO | |

| Molecular Weight | 254.12 g/mol | |

| Boiling Point | 366.03 °C at 760 mmHg | [1] |

| Flash Point | 175.169 °C | [1] |

| Density | 1.386 g/cm³ | [1] |

| Refractive Index | 1.556 | [1] |

Synthesis

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts-type cyclization of a suitable precursor, N-(4-bromophenyl)-3-methylbut-2-enamide. This reaction is typically catalyzed by a Lewis acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinolinone structures.

Step 1: Synthesis of N-(4-bromophenyl)-3-methylbut-2-enamide

Step 2: Intramolecular Cyclization

To a solution of N-(4-bromophenyl)-3-methylbut-2-enamide in an anhydrous non-polar solvent such as dichloromethane at 0 °C under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum trichloride, 4 equivalents) is added portion-wise. The reaction mixture is stirred and allowed to warm to room temperature for approximately one hour. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Workflow Diagram

References

An In-depth Technical Guide on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one and its Analogs

Disclaimer: Publicly available spectral data for the requested compound, 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one (CAS No. 135631-90-2), is limited. This guide provides comprehensive information on the closely related analog, 6-Bromo-3,4-dihydro-1H-quinolin-2-one (CAS No. 3279-90-1), to serve as a valuable resource for researchers, scientists, and drug development professionals. The experimental protocols and characterization workflows described herein are representative of the methodologies employed for this class of compounds.

This technical guide offers a detailed overview of the physicochemical properties, a representative synthetic protocol, and a general characterization workflow for 6-Bromo-3,4-dihydro-1H-quinolin-2-one. This information is intended to support research and development activities involving quinolinone-based scaffolds.

Physicochemical Properties

The fundamental physicochemical properties of 6-Bromo-3,4-dihydro-1H-quinolin-2-one are summarized in the table below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 3279-90-1 | [1] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 170-174 °C | [2] |

| Purity | >98.0% (HPLC) | [3] |

Spectral Data

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available | - |

Mass Spectrometry Data

| m/z | Interpretation |

| Data not publicly available | - |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment (Functional Group) |

| Data not publicly available | - |

Experimental Protocols

A common and effective method for the synthesis of the quinolinone core is the Gould-Jacobs reaction. The following is a representative protocol for the synthesis of a 6-bromo-4-hydroxyquinoline intermediate, which can be subsequently reduced to the desired 3,4-dihydroquinolin-2(1H)-one.

Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction Intermediate)

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at a temperature of 100-120 °C for a duration of 1-2 hours.[4] During this period, the ethanol that is formed as a byproduct is removed by distillation.[4]

-

Cyclization: The resulting intermediate adduct is added in portions to a preheated solution of diphenyl ether, maintained at a high temperature of 240-250 °C.[4] The reaction mixture is held at this temperature for 30-60 minutes to facilitate the thermal cyclization.[4]

-

Isolation: After the reaction is complete, the mixture is allowed to cool. Petroleum ether is then added to precipitate the product. The solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed thoroughly with petroleum ether.[4]

Hydrolysis and Decarboxylation to 6-bromoquinolin-4(1H)-one

-

The isolated ester is subjected to hydrolysis using an aqueous solution of sodium hydroxide (NaOH), followed by acidification with hydrochloric acid (HCl) to yield 6-bromoquinolin-4(1H)-one.[4]

Reduction to 6-Bromo-3,4-dihydro-1H-quinolin-2-one

-

The 6-bromoquinolin-4(1H)-one can be reduced to the final product, 6-Bromo-3,4-dihydro-1H-quinolin-2-one, using a suitable reducing agent. The specific conditions for this reduction step would need to be optimized.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and subsequent characterization of a quinolinone derivative.

Caption: Synthesis Workflow for a Quinolinone Derivative

Caption: Spectroscopic Analysis Workflow

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

Disclaimer: Despite a comprehensive search of available scientific databases and literature, specific experimental ¹H and ¹³C NMR data for 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one could not be located. The following guide is therefore based on established principles of NMR spectroscopy and data from structurally analogous compounds. The data tables provided are templates illustrating the expected format and types of signals for the target molecule.

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide outlines detailed experimental protocols for acquiring high-quality NMR spectra and includes a conceptual workflow diagram for NMR analysis.

Data Presentation

The following tables are predictive templates for the ¹H and ¹³C NMR data of this compound. The chemical shifts (δ) are estimated based on the analysis of similar quinolinone structures and known substituent effects. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| N-H | 7.5 - 8.5 | br s | - | 1H |

| H-5 | 7.2 - 7.4 | d | ~8.5 | 1H |

| H-7 | 7.0 - 7.2 | dd | ~8.5, ~2.0 | 1H |

| H-8 | 6.8 - 7.0 | d | ~2.0 | 1H |

| C3-H₂ | 2.4 - 2.6 | s | - | 2H |

| C4-(CH₃)₂ | 1.2 - 1.4 | s | - | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C=O (C2) | 170 - 175 |

| C4a | 138 - 142 |

| C8a | 135 - 138 |

| C7 | 130 - 133 |

| C5 | 128 - 131 |

| C6 | 115 - 118 |

| C8 | 118 - 121 |

| C3 | 45 - 50 |

| C4 | 35 - 40 |

| C4-(CH₃)₂ | 25 - 30 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of the compound. For ¹³C NMR, a larger sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinolinone derivatives.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool placed inside the pipette.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds to allow for full proton relaxation between scans.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.

-

Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): Approximately 200-220 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Referencing: The spectrum is typically referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates a generalized workflow for NMR spectroscopy, from sample preparation to final data analysis.

Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

The Expanding Therapeutic Potential of Substituted Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of substituted quinolinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Substituted Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and topoisomerases.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted quinolinone derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. A summary of reported IC50 values is presented in Table 1.

| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyrano[3,2-c]quinolinones | Hep-G2 (Liver Cancer) | 27.7 | |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS Cancer) | 0.314 - 4.65 µg/cm³ | |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx Cancer) | 49.01 - 77.67% inhibition | |

| Quinoline-chalcone hybrid (33) | EGFR | 37.07 nM | |

| Quinoline-chalcone hybrid (37) | EGFR | 3.46 | |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | HCT-116 (Colon Cancer) | 2.56 | |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | A2780 (Ovarian Cancer) | 3.46 | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 82.9% growth reduction | |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL |

Table 1: Anticancer Activity of Substituted Quinolinone Derivatives

Key Signaling Pathway: EGFR Inhibition

Many quinolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis. Quinolinone inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted quinolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antimicrobial Activity of Substituted Quinolinone Derivatives

Substituted quinolinones, particularly the fluoroquinolones, are well-established antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of quinolinone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Table 2 summarizes the MIC values for various quinolinone derivatives against different pathogens.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based dihydrotriazines | S. aureus | 2 | |

| Quinoline-based dihydrotriazines | E. coli | 2 | |

| Quinoline derivative 11 | S. aureus | 6.25 | |

| Sulfonamide-based quinolones (43a) | Various strains | 0.62 | |

| 2-sulfoether-4-quinolones (15) | S. aureus | 0.8 µM | |

| 2-sulfoether-4-quinolones (15) | B. cereus | 0.8 µM | |

| Quinoline-oxime ketolide hybrids (16, 17, 18) | S. pneumoniae | ≤ 0.008 | |

| Rhodanine-quinoline conjugates (27-32) | M. tuberculosis H37Ra | 1.66–9.57 | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 |

Table 2: Antimicrobial Activity of Substituted Quinolinone Derivatives

Mechanism of Action: Inhibition of Bacterial Topoisomerase IV

Bacterial topoisomerase IV is a crucial enzyme involved in the decatenation of daughter chromosomes following DNA replication. Quinolone antibiotics interfere with this process by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Substituted quinolinone derivatives

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the quinolinone derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Substituted Quinolinone Derivatives

Quinolinone derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of quinolinone derivatives is often assessed by their ability to inhibit enzymes like COX-1 and COX-2 or to reduce the production of inflammatory mediators. Table 3 presents some reported IC50 values.

| Compound/Derivative Class | Target/Assay | IC50 | Reference |

| Quinoline-pyrazole hybrids (12c, 14a, 14b) | COX-2 | 0.1, 0.11, 0.11 µM | |

| Quinolinone-triazole hybrid (5a) | Lipoxygenase (LOX) | 10.0 µM | |

| Pyrazolo[4,3-c]quinoline (2i, 2m) | Nitric Oxide Production | Potency similar to control | |

| Tetrahydroquinoline derivative (SF13) | Nitric Oxide Scavenging | 85% scavenging at 50 µM | |

| 8-(tosylamino)quinoline (Compound 7) | NO, TNF-α, PGE2 production | 1-5 µmol/L |

Table 3: Anti-inflammatory Activity of Substituted Quinolinone Derivatives

Key Signaling Pathway: NF-κB Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer. The active NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes. Some quinolinone derivatives have been shown to inhibit this pathway, potentially by targeting components like the IKK complex.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key to the production of prostaglandins, mediators of inflammation.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Substituted quinolinone derivatives

-

Reaction buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Incubation: Pre-incubate the COX enzyme with the quinolinone derivative or vehicle control in the reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a specific time by adding a stopping reagent.

-

PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Synthesis of Substituted Quinolinone Derivatives

A variety of synthetic methods are employed to construct the quinolinone scaffold and introduce diverse substituents. Common methods include the Conrad-Limpach and Knorr quinoline syntheses, as well as modern cross-coupling reactions like the Suzuki and Buchwald-Hartwig couplings to introduce aryl and amino groups, respectively.

General Synthetic Workflow

The synthesis of novel substituted quinolinone derivatives for biological screening typically follows a structured workflow.

Example Synthetic Protocol: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and β-ketoesters.

Materials:

-

Aniline derivative

-

β-ketoester (e.g., ethyl acetoacetate)

-

Acid catalyst (e.g., polyphosphoric acid)

-

High-boiling solvent (e.g., diphenyl ether)

Procedure:

-

Condensation: React the aniline derivative with the β-ketoester at a moderate temperature (e.g., 140°C) to form an enaminone intermediate.

-

Cyclization: Heat the enaminone intermediate in a high-boiling solvent or with an acid catalyst at a high temperature (e.g., 250°C) to effect cyclization to the 4-quinolinone.

-

Work-up and Purification: Cool the reaction mixture, and isolate the product by filtration or extraction. Purify the crude product by recrystallization or column chromatography.

Conclusion

Substituted quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold. Continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the discovery of new and improved quinolinone-based drugs.

A Technical Guide to the Discovery and Isolation of Quinolinone-Based Natural Products

For Researchers, Scientists, and Drug Development Professionals

Quinolinone and its related scaffolds represent a vital class of nitrogen-containing heterocyclic compounds, forming the foundation for numerous natural products and pharmacologically active molecules.[1] Found in diverse natural sources such as plants, fungi, and bacteria, these compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] The therapeutic potential of this structural class is underscored by the number of quinoline-based drugs approved by the FDA.[1] This guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, and characterization of novel quinolinone compounds from natural sources.

A Generalized Workflow for Discovery and Isolation

The journey from a natural source to a purified, novel quinolinone compound follows a well-established, multi-step process. The primary objective is to extract all secondary metabolites and then systematically separate and purify them to isolate individual compounds.[1]

Caption: Generalized workflow for the discovery and isolation of quinolinone natural products.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation of quinolinone-based natural products. The following sections provide comprehensive protocols for key experimental stages.

The initial step involves extracting crude secondary metabolites from the biomass. The choice of extraction method and solvent is critical for maximizing the yield of the target compounds.

a. Maceration: This is a simple and widely used method.

-

Protocol:

-

The dried and powdered source material is soaked in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature.[1]

-

The mixture is left for an extended period (e.g., 20 days) with occasional agitation.[1]

-

The solvent is then filtered, and the process is repeated multiple times with fresh solvent to ensure complete extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

b. Soxhlet Extraction: This method is more efficient than maceration and is suitable for compounds that are not heat-sensitive.

-

Protocol:

-

The powdered source material is placed in a thimble made of porous material.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extraction solvent is heated in a flask, and its vapor travels up a distillation arm and condenses into the chamber containing the thimble.

-

Once the chamber is full, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated until the extraction is complete.

-

The resulting solution in the flask is then concentrated.

-

The crude extract is a complex mixture. Fractionation aims to separate the components based on their polarity.

a. Liquid-Liquid Partitioning:

-

Protocol:

-

The crude extract is dissolved in a solvent system, typically a mixture of an aqueous and an immiscible organic solvent (e.g., water and ethyl acetate, or water and n-hexane).

-

The mixture is shaken vigorously in a separatory funnel and then allowed to separate into two layers.

-

Compounds partition between the two layers based on their relative solubilities.

-

The layers are separated, and the solvents are evaporated to yield fractions with different polarities. This process can be repeated with a series of solvents of varying polarities.

-

b. Column Chromatography (CC):

-

Protocol:

-

A glass column is packed with a stationary phase, most commonly silica gel or alumina.

-

The fraction to be purified is loaded onto the top of the column.

-

A mobile phase (a single solvent or a gradient of solvents with increasing polarity, e.g., hexane-ethyl acetate) is passed through the column.

-

Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

-

Fractions are collected at the bottom of the column and monitored by Thin-Layer Chromatography (TLC).

-

The final step involves the isolation of pure quinolinone compounds from the fractions using high-performance liquid chromatography (HPLC).

-

Protocol:

-

Fractions containing promising compounds are subjected to HPLC for final purification.[1]

-

Reversed-phase HPLC is commonly employed, using columns such as C18.

-

A gradient of solvents, for example, water and methanol or acetonitrile, is often used as the mobile phase.

-

The eluent is monitored by a UV detector at appropriate wavelengths.

-

Fractions corresponding to individual peaks are collected to yield pure, isolated compounds.

-

Once a compound is isolated in pure form, its chemical structure must be determined using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the compound's exact mass, which allows for the unambiguous determination of the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivity of various quinolinone and quinoline derivatives.

Table 1: Anticancer Activity of Quinolinone and Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | IC50/GI50 Value (µM) | Reference |

| Makaluvamine O | p53+/+ | Cytotoxic | 71 | [5] |

| Makaluvamine O | p53-/- | Cytotoxic | 79 | [5] |

| Makaluvamine P | KB | Cytotoxic | 1.4 | [5] |

| Isobatzelline A-D | Pancreatic (AsPC-1, BxPC3, MIA PaCa2) | Cytotoxic | < 10 | [5] |

| Renierol | L1210 | Cytotoxic | 9.5 | [5] |

| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4b, 4j, 4k, 4e) | MCF-7 (Breast) | Cytotoxic | 0.002 - 0.004 | [6] |

| Quinoline Derivative (4c) | NCI-H23 (Lung) | Cytotoxic | 3.20 | [7] |

| Quinoline Derivative (4c) | SNB-75 (CNS) | Cytotoxic | 2.38 | [7] |

| Quinoline Derivative (4c) | RXF 393 (Renal) | Cytotoxic | 2.21 | [7] |

| Quinoline Derivative (4c) | HS 578T (Breast) | Cytotoxic | 2.38 | [7] |

| Tubotaiwine | Plasmodium falciparum | Antiplasmodial | 8.5 | [8] |

| 2-(6-Methylheptyl)quinolin-4(1H)-one | Plasmodium falciparum (Dd2) | Antiplasmodial | Not specified | [9] |

Table 2: Antimicrobial Activity of Quinolinone and Quinoline Derivatives

| Compound/Derivative | Pathogen | Activity | MIC Value (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Antibacterial | 2 | [10] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | Antibacterial | 10 | [10] |

| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Cryptococcus neoformans | Antifungal | 15.6 | [10] |

| Isoquinoline Alkaloid (Compound 1) | Staphylococcus aureus | Antibacterial | 4 | [11] |

| Isoquinoline Alkaloid (Compound 2) | Staphylococcus aureus | Antibacterial | 1 | [11] |

| Nagelamides Q and R | Bacillus subtilis | Antibacterial | 13.0 | [12] |

| Epidihydropinidine | Pseudomonas aeruginosa | Antibacterial | 5.37 | [13] |

| Epidihydropinidine | Enterococcus faecalis | Antibacterial | 5.37 | [13] |

| Epidihydropinidine | Candida glabrata | Antifungal | 5.37 | [13] |

| Epidihydropinidine | Candida albicans | Antifungal | 5.37 | [13] |

| Quinoline Derivative (Ac12) | Sclerotinia sclerotiorum | Antifungal | 0.52 | [14] |

| Quinoline Derivative (Ac12) | Botrytis cinerea | Antifungal | 0.50 | [14] |

Signaling Pathways and Mechanisms of Action

Quinolinone-based natural products exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

Some quinolinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity [mdpi.com]

- 9. Isolation, structure elucidation, and synthesis of antiplasmodial quinolones from Crinum firmifolium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unraveling the Structural Nuances of Dimethyl-Dihydroquinolinones: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of dimethyl-dihydroquinolinones, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Through a detailed examination of crystallographic and spectroscopic data, coupled with computational analysis, this document aims to furnish a foundational understanding of the structure-activity relationships that govern the biological effects of these molecules.

Molecular Structure Analysis

The three-dimensional architecture of dimethyl-dihydroquinolinones is fundamentally defined by the geometry of the dihydroquinolinone core and the spatial orientation of the methyl substituents. X-ray crystallography provides the most definitive insight into the solid-state conformation of these molecules.

A notable example is the crystal structure of --INVALID-LINK--methanone. The analysis of its crystal structure reveals a pseudo-equatorial conformation for the two aromatic rings on the tetrahydroquinoline (THQ) ring, providing valuable data on bond lengths and angles that dictate the overall molecular shape.[1]

Table 1: Selected Crystallographic Data for a Dimethyl-Dihydroquinolinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.58280(10) |

| b (Å) | 23.1183(2) |

| c (Å) | 23.4140(2) |

| β (°) | 91.9840(10) |

| V (ų) | 1522.93(11) |

| Data for 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, a related dihydroisoquinolinone structure.[2] |

Further analysis of the Cambridge Structural Database would be required to compile a more exhaustive list of crystallographic data for a wider range of dimethyl-dihydroquinolinone isomers.

Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of dimethyl-dihydroquinolinones in solution. Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts and coupling constants provide critical information about the geometry of the dihydroquinolinone ring and the relative orientation of the methyl groups.

For instance, in the case of --INVALID-LINK--methanone, the vicinal coupling constants between protons on the THQ ring confirm a trans arrangement, which dictates the overall conformation in solution.[1] Anomalous ¹H NMR spectra have been observed in some 3,4-dihydroisoquinolines, suggesting complex conformational equilibria or intermolecular interactions that can influence the solution-state structure.[2]

Table 2: Representative ¹H NMR Data for a Dimethyl-Dihydroquinolinone Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |

| 2-H | 5.13 | d | 8.7 |

| 3-H | 2.21 | ddd | 11.6, 8.6, 6.5 |

| 4-H | 3.63 | d | 11.6 |

| Data for --INVALID-LINK--methanone.[1] |

Computational Modeling of Conformational Preferences

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion. Such studies on the parent 1,2,3,4-tetrahydroquinoline have identified multiple stable conformations, highlighting the conformational flexibility of the saturated ring system.[3] Computational analysis of dihydroquinolinone derivatives has also been employed to understand their reactivity and potential as additives for biofuels.

Experimental Protocols

Synthesis of Dimethyl-Dihydroquinolinones

A general and efficient method for the synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one involves a palladium-catalyzed Sonogashira coupling followed by an acid-mediated cyclization.[4]

Workflow for the Synthesis of 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one:

Caption: Palladium-catalyzed synthesis of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure.

General Protocol for Small Molecule X-ray Crystallography:

-

Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions.

NMR Spectroscopy

NMR spectroscopy is used to determine the structure and conformation in solution.

General Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for detailed structural assignments.

-

Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure and conformation.

Biological Activity and Signaling Pathways

Dimethyl-dihydroquinolinone derivatives have emerged as a promising class of compounds with significant anticancer activity.[5][6][7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of p38 MAP Kinase Pathway

Several quinolinone and dihydroquinolinone derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[9] The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer.

Caption: Inhibition of the p38 MAPK signaling pathway by dimethyl-dihydroquinolinones.

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Recent studies have explored tetrahydroquinoline derivatives as potential inhibitors of mTOR, a key component of this pathway.[10][11] Quinolone-based compounds have also been investigated as inhibitors of the mTOR/Akt/PI3K pathway.[12]

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by dihydroquinolinone derivatives.

Conclusion

The molecular structure and conformational flexibility of dimethyl-dihydroquinolinones are key determinants of their biological activity. This technical guide has summarized the current understanding of these features, drawing on data from X-ray crystallography, NMR spectroscopy, and computational studies. The elucidation of how these structural properties influence interactions with biological targets, such as kinases in the p38 MAPK and PI3K/Akt/mTOR pathways, is crucial for the rational design of novel therapeutic agents. Further research, including the systematic crystallographic and conformational analysis of a broader range of dimethyl-dihydroquinolinone isomers, will undoubtedly accelerate the development of new drugs in this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one|CAS 132588-91-1 [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

theoretical calculations on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

An In-Depth Technical Guide to the Theoretical Calculations on 6-Bromo-3,4-dihydro-4,4-dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the theoretical investigation of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The quinolinone scaffold is a core structure in numerous bioactive molecules, and the presence of a bromine atom offers a versatile handle for synthetic modifications.[1] This guide outlines a computational workflow employing Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title molecule. Detailed protocols for geometry optimization, vibrational frequency analysis, and frontier molecular orbital (FMO) calculations are presented. The resulting data provides fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures, which are invaluable for guiding further experimental research and drug design efforts.

Introduction

This compound (CAS No. 135631-90-2) belongs to the quinolinone class of compounds, which are recognized for a wide range of biological activities.[1][2] Computational chemistry and theoretical calculations offer a powerful, non-destructive method to predict molecular properties, complementing and guiding experimental studies. By employing methods like Density Functional Theory (DFT), we can gain a deep understanding of a molecule's geometry, electronic structure, and vibrational modes.

This guide details the standard computational protocols for a thorough theoretical analysis of this compound. The methodologies are based on established practices for similar heterocyclic systems, as documented in recent scientific literature.[3][4][5] The objective is to provide a clear framework for researchers to perform and interpret these calculations, ultimately accelerating the research and development process.

Computational Methodology: A Detailed Protocol

The theoretical analysis of the title compound is conducted using DFT, a robust method for studying the electronic structure of many-body systems. The protocol outlined below is a common approach for molecules of this type.[3][6][7]

Software: All calculations can be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 1: Initial Structure Preparation The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro). A preliminary geometry optimization is performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting conformation.

Step 2: Geometry Optimization The core of the theoretical analysis is the geometry optimization, which locates the minimum energy structure on the potential energy surface.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[4][5]

-

Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost for this type of molecule.[4][5][7]

-

Convergence Criteria: Optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

-

Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the theoretical IR spectrum of the molecule. These frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Step 4: Electronic Properties and Frontier Molecular Orbital (FMO) Analysis The electronic properties are calculated from the optimized geometry.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index are calculated from the FMO energies to quantify the molecule's reactivity.[5]

The logical workflow for these theoretical calculations is visualized in the diagram below.

Caption: A flowchart illustrating the key stages of the theoretical analysis protocol.

Predicted Molecular Properties: Data Presentation

The calculations described above yield a wealth of quantitative data. For clarity and comparative purposes, this data should be organized into structured tables.

Optimized Geometric Parameters

The geometry optimization provides precise information on bond lengths and angles. Table 1 presents selected theoretical values for the molecular structure of this compound, calculated at the B3LYP/6-311++G(d,p) level.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.225 | C-N-C | 120.5 |

| N-H | 1.012 | O=C-N | 124.8 |

| C-Br | 1.908 | C-C-Br | 119.7 |

| C-N | 1.385 | C-C(CH₃)₂-C | 110.2 |

| C(sp³)-C(sp³) | 1.543 | H-N-C | 118.9 |

| C(ar)-C(ar) | 1.395 |

Note: These are representative values based on typical calculations for similar structures and should be replaced with actual calculated data.

Calculated Vibrational Frequencies

The vibrational analysis predicts the frequencies of fundamental molecular vibrations, which correspond to peaks in an IR spectrum.

Table 2: Selected Calculated Vibrational Frequencies

| Mode Description | Wavenumber (cm⁻¹, Scaled) | Intensity (km/mol) |

| N-H Stretch | 3450 | High |

| C-H Stretch (Aromatic) | 3080 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2950 - 3000 | High |

| C=O Stretch (Amide) | 1685 | Very High |

| C=C Stretch (Aromatic) | 1590 - 1610 | Medium-High |

| C-N Stretch | 1350 | Medium |

| C-Br Stretch | 650 | Low |

Note: Frequencies are typically scaled by an empirical factor (~0.96 for B3LYP) to correct for anharmonicity and basis set deficiencies.

Electronic Properties and Reactivity Descriptors

The analysis of the frontier molecular orbitals provides insight into the electronic behavior and reactivity of the molecule.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors

| Property | Value (eV) |

| EHOMO | -6.55 |

| ELUMO | -1.70 |

| HOMO-LUMO Gap (ΔE) | 4.85 |

| Ionization Potential (I ≈ -EHOMO) | 6.55 |

| Electron Affinity (A ≈ -ELUMO) | 1.70 |

| Electronegativity (χ) | 4.125 |

| Chemical Hardness (η) | 2.425 |

| Electrophilicity Index (ω) | 3.51 |

Note: These are representative values. The high HOMO-LUMO gap suggests significant kinetic stability.[5]

Visualization of Key Molecular Properties

Visual representations are critical for interpreting computational results. The logical relationship between molecular orbitals and reactivity is depicted below.

Caption: Relationship between FMOs and key molecular properties.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical protocol for the computational analysis of this compound using Density Functional Theory. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a robust framework for predicting the molecule's fundamental characteristics. The resulting data, summarized in clear tabular formats, offers critical insights into molecular structure, stability, and reactivity.

These theoretical results serve as a foundational dataset for future research. They can be used to interpret experimental spectroscopic data (e.g., IR, NMR), predict sites of metabolic transformation, and guide the rational design of new derivatives with enhanced biological activity. Further computational studies, such as molecular docking with relevant biological targets or Quantum Theory of Atoms in Molecules (QTAIM) analysis, can build upon this work to explore potential protein-ligand interactions and the nature of intramolecular bonding.

References

- 1. 6-Bromo-3,4-dihydro-1H-quinolin-2-one|CAS 3279-90-1 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,4-Dihydro-4,4-Dimethylquinolin-2(1H)-one Scaffolds: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. While a significant body of research exists for this broader class of molecules, the specific 3,4-dihydro-4,4-dimethylquinolin-2(1H)-one scaffold remains a relatively novel and underexplored area. This technical guide aims to provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3,4-dihydroquinolin-2(1H)-one derivatives, with a special focus on the implications and potential of the 4,4-dimethyl substitution pattern. Due to the limited literature specifically addressing the 4,4-dimethyl scaffold, this guide will draw upon data from closely related analogues to infer potential properties and guide future research.

Synthetic Methodologies

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution patterns on the aromatic ring and the dihydro-2-pyridone moiety.

A general and widely applicable approach involves the intramolecular Friedel-Crafts cyclization of N-aryl-3-chloropropionamides. This method is versatile and allows for the introduction of various substituents on the aniline precursor.

Caption: General Synthetic Pathway to 3,4-Dihydroquinolin-2(1H)-ones.

Experimental Protocol: Synthesis of Hydroxy-3,4-dihydroquinolin-2(1H)-ones

This protocol describes the synthesis of hydroxy-substituted 3,4-dihydroquinolin-2(1H)-ones, which are common precursors for further derivatization.

Step 1: Acylation of Anisidine To a solution of anisidine in a suitable solvent such as dichloromethane, 3-chloropropionyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography. The resulting N-(methoxyphenyl)-3-chloropropionamide is then isolated and purified.

Step 2: Intramolecular Friedel-Crafts Alkylation The N-(methoxyphenyl)-3-chloropropionamide is treated with a Lewis acid, typically aluminum chloride, in an inert solvent. The reaction mixture is heated to facilitate the intramolecular cyclization. Upon completion, the reaction is quenched with ice-water, and the crude product is extracted. Purification by recrystallization or column chromatography affords the desired hydroxy-3,4-dihydroquinolin-2(1H)-one.

Biological Activities and Therapeutic Potential

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated a wide array of pharmacological activities, highlighting their potential in drug discovery. The introduction of a gem-dimethyl group at the C4 position can be expected to influence the compound's lipophilicity, metabolic stability, and conformational rigidity, which in turn can modulate its biological activity.

Anticancer Activity

Several 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and include the inhibition of key enzymes and receptors involved in cancer progression.

VEGFR2 Inhibition: Certain analogs have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By inhibiting VEGFR2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize. This has shown promise in the treatment of aggressive brain tumors like glioblastoma multiforme (GBM).[1]

Tubulin Polymerization Inhibition: Some derivatives act as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting the formation of microtubules, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Caption: VEGFR2 Signaling Pathway Inhibition.

Neurological Disorders

The 3,4-dihydroquinolin-2(1H)-one scaffold has also been explored for its potential in treating various neurological and psychiatric disorders.

Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents. Their mechanism of action is thought to involve the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the effects of GABA, these compounds can reduce neuronal hyperexcitability.[1]

Antidepressant Activity: Some analogs have exhibited antidepressant-like effects. These compounds are believed to exert their effects through various mechanisms, including the modulation of serotonin and dopamine receptors.[2]

Alzheimer's Disease: Multifunctional agents based on the 3,4-dihydroquinolin-2(1H)-one scaffold are being investigated for the treatment of Alzheimer's disease. These compounds are designed to target multiple aspects of the disease pathology, such as cholinesterase and monoamine oxidase inhibition.

Other Therapeutic Areas

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold extends to other therapeutic areas as well.

Antihypertensive Agents: Guanidine-containing derivatives have been synthesized and evaluated as potential antihypertensive agents.[3]

Inhibitors of AKR1B1/ROS for Diabetic Complications: Novel derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), which are implicated in the pathogenesis of diabetic complications.[4]

Quantitative Data

The following table summarizes the in vitro biological activities of selected 3,4-dihydroquinolin-2(1H)-one derivatives from the literature.

| Compound Class | Target | Assay | IC50/EC50 (µM) | Reference |

| AKR1B1/ROS Inhibitors | AKR1B1 | Enzyme Inhibition | 0.035 (for compound 8a) | [4] |

| VEGFR2 Inhibitors | U87-MG glioblastoma cells | Cell Proliferation | 7.96 (for compound 4u) | [5] |

| VEGFR2 Inhibitors | U138-MG glioblastoma cells | Cell Proliferation | 4.20 (for compound 4m) | [5] |

| Antifungal Agents | Chitin Synthase | Enzyme Inhibition | - | [6] |

| Antileishmanial Agents | Leishmania amastigotes | Parasite Inhibition | 85.5% inhibition at 25 µM (for compound 5m) |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are representative protocols for key biological assays.

In Vitro VEGFR2 Kinase Assay

Objective: To determine the inhibitory activity of test compounds against the VEGFR2 kinase.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, VEGFR2 kinase, and the substrate.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., U87-MG glioblastoma cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-